molecular formula C21H33Br3O3 B14249967 Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- CAS No. 461055-41-4

Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-

Cat. No.: B14249967
CAS No.: 461055-41-4
M. Wt: 573.2 g/mol
InChI Key: FYXXOPILUQJSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-: is an organic compound with the molecular formula C21H33Br3O3. It is characterized by a benzene ring substituted with three 5-bromopentyl groups through ether linkages. This compound is notable for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- typically involves the reaction of 1,3,5-trihydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- are not widely documented, the general approach involves large-scale etherification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of dendrimers and polymers with specific properties.

    Biological Studies: Utilized in the synthesis of bioactive compounds and drug delivery systems.

    Industrial Applications: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing new functional groups. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its reactions .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- is unique due to its longer alkyl chain substituents, which provide greater flexibility and potential for further functionalization compared to shorter chain or aromatic substituents. This makes it particularly useful in the synthesis of dendrimers and other complex macromolecules .

Properties

CAS No.

461055-41-4

Molecular Formula

C21H33Br3O3

Molecular Weight

573.2 g/mol

IUPAC Name

1,3,5-tris(5-bromopentoxy)benzene

InChI

InChI=1S/C21H33Br3O3/c22-10-4-1-7-13-25-19-16-20(26-14-8-2-5-11-23)18-21(17-19)27-15-9-3-6-12-24/h16-18H,1-15H2

InChI Key

FYXXOPILUQJSIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCCCCBr)OCCCCCBr)OCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.